

Introduction: The Strategic Importance of Dimethylthexylsilyl Chloride in Modern Synthesis

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Compound of Interest

Compound Name: *Dimethylthexylsilyl chloride*

Cat. No.: *B1345715*

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Dimethylthexylsilyl chloride (TDS-Cl), a sterically hindered organosilane, has carved a significant niche in organic synthesis, primarily as a robust protecting group for alcohols.^{[1][2]} Its hexyl (1,1,2-trimethylpropyl) group provides a unique balance of steric bulk and electronic properties, rendering the corresponding silyl ethers stable to a wide range of reaction conditions, yet readily cleavable under specific protocols.^[1] This guide, intended for researchers and drug development professionals, offers a detailed exploration of the fundamental physicochemical properties of TDS-Cl, with a core focus on its solubility and stability—critical parameters that dictate its handling, storage, and successful application in complex synthetic routes.

Physicochemical Properties of Dimethylthexylsilyl Chloride

A comprehensive understanding of a reagent's physical properties is foundational to its effective use. TDS-Cl is a clear, colorless liquid that is highly sensitive to moisture.^{[2][3]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	67373-56-2	[4][5]
Molecular Formula	C ₈ H ₁₉ ClSi	[2][5]
Molecular Weight	178.77 g/mol	[4]
Boiling Point	55-56 °C at 10 mmHg	[2][6]
Melting Point	15 °C	[2][6]
Density	0.909 g/mL at 25 °C	[2]
Refractive Index (n _D ²⁰)	1.449	[2]
Flash Point	46 °C (114.8 °F) - closed cup	[7]

Solubility Profile: A Tale of Two Solvent Classes

The solubility of TDS-Cl is dictated by its chemical nature. As a nonpolar, aprotic molecule, its solubility is high in common organic solvents but virtually nonexistent in protic solvents, with which it reacts aggressively.

2.1. Recommended Solvents (Aprotic Systems)

TDS-Cl is readily soluble in a range of anhydrous aprotic solvents. This miscibility is essential for creating a homogeneous reaction medium for silylation reactions.

Solvent	Classification	Suitability	Source(s)
Tetrahydrofuran (THF)	Ether	Excellent	[2][3][8]
Dimethylformamide (DMF)	Polar Aprotic	Excellent	[2][3][8]
Dichloromethane (CH ₂ Cl ₂)	Halogenated	Excellent	[2][3][8]
Toluene	Aromatic	Good	
Hexane / Heptane	Aliphatic	Good	

Causality Insight: The choice of an anhydrous aprotic solvent is paramount. The absence of acidic protons (like the -OH group in water or alcohols) prevents the premature degradation of the TDS-Cl, ensuring it is available to react with the target substrate.

2.2. Incompatible Solvents (Protic Systems)

TDS-Cl is classified as having a high hydrolytic sensitivity and "reacts rapidly with moisture, water, [and] protic solvents".^{[2][3]} This reactivity is not a dissolution process but a chemical decomposition.

- Water: Immediate and rapid hydrolysis occurs.
- Alcohols (e.g., Methanol, Ethanol): Reacts to form silyl ethers and HCl, consuming the reagent.
- Amines (Primary/Secondary): Reacts to form silylamines.^[9]

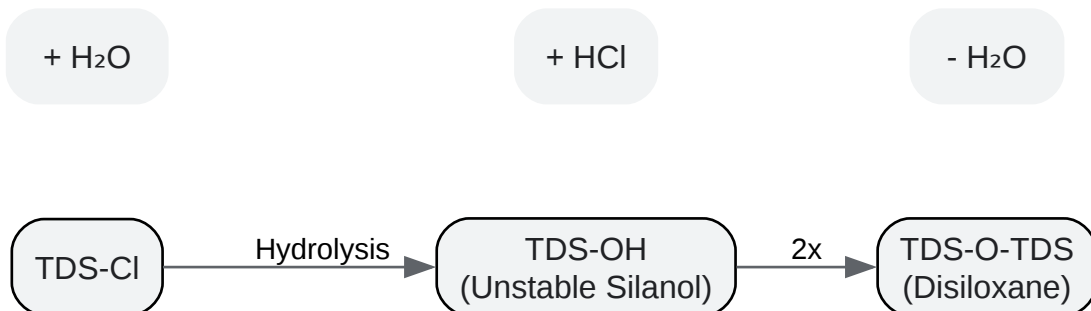
Stability and Reactivity: A Guide to a Moisture-Sensitive Reagent

The utility of TDS-Cl is intrinsically linked to its controlled reactivity. While stable under anhydrous conditions, its silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly by water.

3.1. Hydrolytic Instability

The primary pathway for the degradation of **Dimethylthexylsilyl chloride** is hydrolysis. This process occurs rapidly upon exposure to moisture, including atmospheric humidity.^[9] The reaction proceeds in two stages: an initial hydrolysis to form the corresponding silanol (which is often unstable) and hydrogen chloride (HCl), followed by the condensation of the silanol to form a disiloxane.

Condensation



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